3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride

Chiral Synthesis Process Chemistry Atomoxetine Intermediates

3-(Methylamino)-1-phenylpropan-1-ol hydrochloride (CAS 137999-85-0) is the hydrochloride salt of the (R)-enantiomer of a chiral β-amino alcohol. This compound class is characterized by an aromatic ring, a hydroxyl group, and a secondary methylamine moiety, creating a stereogenic center at the benzylic carbon.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 137999-85-0
Cat. No. B152844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride
CAS137999-85-0
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)O.Cl
InChIInChI=1S/C10H15NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-;/m1./s1
InChIKeyCEOSYRDTCHRIAY-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylamino)-1-phenylpropan-1-ol Hydrochloride (CAS 137999-85-0): A Critical Chiral Intermediate for Atomoxetine Synthesis


3-(Methylamino)-1-phenylpropan-1-ol hydrochloride (CAS 137999-85-0) is the hydrochloride salt of the (R)-enantiomer of a chiral β-amino alcohol [1]. This compound class is characterized by an aromatic ring, a hydroxyl group, and a secondary methylamine moiety, creating a stereogenic center at the benzylic carbon. It is primarily recognized in pharmaceutical manufacturing as the key chiral intermediate for synthesizing Atomoxetine Hydrochloride, a selective norepinephrine reuptake inhibitor (sNRI) for treating ADHD. Its procurement value is strictly defined by its specific (R)-configuration, which is mandatory for the final active pharmaceutical ingredient (API), distinguishing it from its (S)-enantiomer and racemic mixture.

Substitution Risks for 3-(Methylamino)-1-phenylpropan-1-ol Hydrochloride in Chiral API Synthesis


Generic substitution with the racemic mixture or the (S)-enantiomer is not scientifically viable. The target compound's specific (R)-configuration is a prerequisite for installing the correct stereochemistry in the final drug substance, Atomoxetine. The (R)-(−)-atomoxetine enantiomer is the eutomer, while the (S)-(+)-enantiomer is a known impurity with different pharmacological properties [1]. Using the racemic 3-(methylamino)-1-phenylpropan-1-ol as a starting material necessitates costly and yield-reducing chiral resolution steps at later stages, directly increasing the burden of manufacturing and quality control [2]. Therefore, sourcing the pre-resolved, enantiomerically pure (R)-hydrochloride salt is essential for a streamlined, high-yield, and regulatory-compliant synthetic route.

Quantitative Differentiation of 3-(Methylamino)-1-phenylpropan-1-ol Hydrochloride from Its Analogs


Enantiomeric Purity Requirement for Direct API Synthesis vs. Racemic Route

The (R)-enantiomer hydrochloride enables a direct synthesis of the API without chiral resolution. In contrast, a published synthesis using the racemic starting material, 3-methylamino-1-phenylpropanol, required three post-synthesis steps including chiral resolution to obtain the active (R)-enantiomer [1]. This fundamental route difference is quantified by the optical purity of the intermediate; the target (R)-hydrochloride can be supplied with an enantiomeric excess (ee) of ≥99.8%, compared to 0% ee for the racemate [2].

Chiral Synthesis Process Chemistry Atomoxetine Intermediates

Synthetic Efficiency: Elimination of Yield-Limiting Chiral Resolution

The purification complexity for the racemic route severely impacts overall yield. A published racemic synthesis achieved a total yield of 68.1% for atomoxetine hydrochloride with a purity of 99.5% after multiple steps including chiral resolution with L-(+)-mandelic acid [1]. In contrast, a patented process using the pre-resolved (R)-3-(methylamino)-1-phenylpropan-1-ol as a starting material eliminates the oxalate salt refining step and is specifically noted for its high yield and reduced side reactions, presenting a more atom-economical and efficient pathway for procurement specialists to evaluate [2].

Synthetic Yield Atomoxetine Process Optimization

Analytical Control and Impurity Specification: PMAP as a System Suitability Marker

The racemic mixture, known as Phenyl Methylaminopropanol (PMAP), is a specified impurity in atomoxetine hydrochloride and is used as a critical system suitability marker in validated HPLC methods. The separation of PMAP ((±)-3-methylamino-1-phenylpropanol) from mandelic acid is correlated with the separation of other key impurities [1]. This establishes the racemate as a controlled impurity, whereas the single (R)-enantiomer is the required starting material for the API. Procuring the (R)-enantiomer ensures compliance with this analytical target profile from the outset.

Impurity Profiling Quality by Design Pharmacopoeial Standards

High-Value Procurement Applications for 3-(Methylamino)-1-phenylpropan-1-ol Hydrochloride


Direct Synthesis of Regulatory-Grade Atomoxetine Hydrochloride API

The compound's primary application is as a direct chiral synthon for Atomoxetine Hydrochloride. By starting with the pre-resolved (R)-hydrochloride, a manufacturer can bypass the traditional racemic synthesis and subsequent chiral resolution with L-(+)-mandelic acid. This streamlines the synthetic route, directly addressing the high optical purity (>99.8% ee) requirement of the final API, as confirmed by chiral HPLC [1]. This application is critical for producers seeking cost-effective and efficient regulatory filings, where demonstrating control over the (S)-enantiomer impurity is paramount [2].

High-Purity Pharmacopoeial Reference Standard for Impurity Profiling

The (R)-enantiomer serves as a high-fidelity reference standard for identifying and quantifying the undesired (S)-enantiomer in atomoxetine API. Validated normal-phase chiral HPLC methods using polysaccharide-based columns can separate atomoxetine from its (S)-enantiomer and other related substances [3]. A supply of the enantiomerically pure (R)-hydrochloride with a certified purity (e.g., ≥99.5% by HPLC) and detailed certificate of analysis is essential for analytical method development, validation, and routine quality control in QC laboratories to meet ICH guidelines [1].

Advanced Process Chemistry Research for Chiral sNRI Synthesis

This chiral amino alcohol is a valuable substrate in medicinal chemistry for developing novel selective norepinephrine reuptake inhibitors. The benzylic hydroxyl and methylamino groups offer established reactivity for etherification and N-alkylation, respectively. Its use in published patents [2] demonstrates its established role as a building block for CNS-targeted agents. Researchers can procure this specific intermediate to explore new analogs with modified aryl ether or N-substituent moieties, leveraging the intact chiral center and its known synthetic versatility.

Quote Request

Request a Quote for 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.